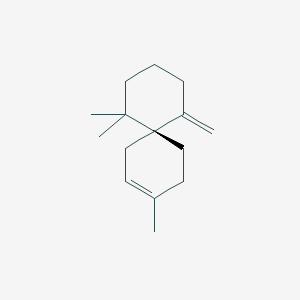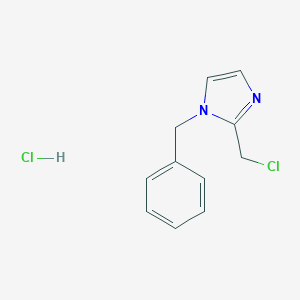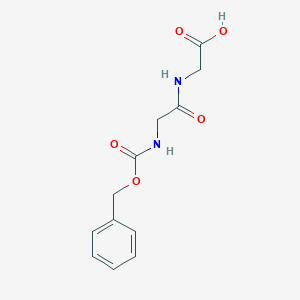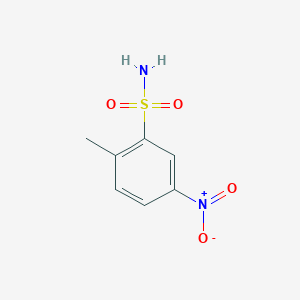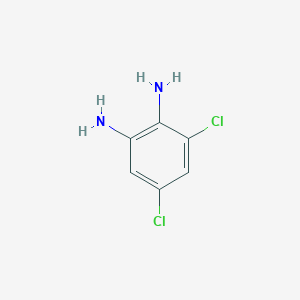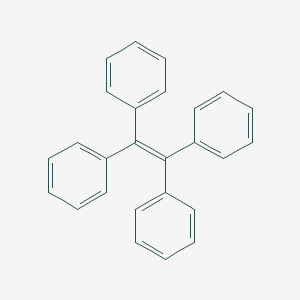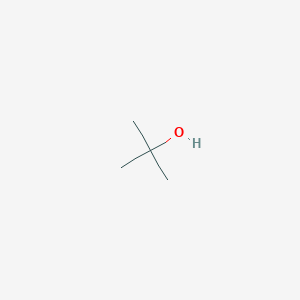
Sulfate d'argent
Vue d'ensemble
Description
Silver sulfate is a chemical compound with the formula Ag2SO4. It is a white, odorless, and water-soluble solid that is commonly used in various scientific applications. Silver sulfate has been used for a long time in the field of chemistry due to its unique properties and characteristics.
Applications De Recherche Scientifique
Médecine et Pharmacie
Le sulfate d'argent est utilisé dans le domaine médical pour ses propriétés antimicrobiennes. Il est incorporé dans les pansements et les revêtements des dispositifs médicaux pour prévenir les infections. Le développement de la chimie de coordination a ouvert des possibilités pour créer de nouvelles substances avec des ions argent, qui présentent une puissance accrue et un spectre antimicrobien étendu .
Photocatalyse
En raison de sa faible énergie de bande interdite et de son coefficient d'absorption élevé, le this compound est considéré comme un photocatalyseur potentiel. Il est utilisé dans la dégradation des colorants organiques et peut être synthétisé par diverses méthodes, notamment la synthèse hydrothermale et la synthèse verte. Ses applications photocatalytiques sont importantes pour répondre aux problèmes environnementaux et à la conservation de l'énergie .
Nanotechnologie
En nanotechnologie, le this compound sert de précurseur dans la synthèse de réseaux de nanofils d'argent. Ces nanofils ont des applications dans l'électronique, l'optoélectronique et les dispositifs de détection. La capacité du composé à former des nanostructures complexes le rend précieux pour la recherche en science des matériaux avancée .
Catalyse
Le this compound agit comme catalyseur dans les réactions chimiques, telles que la sulfonation du polystyrène pour produire de l'acide polystyrène sulfonique (PSSA). Cette application est cruciale dans la production de résines échangeuses d'ions et de polymères superabsorbants .
Applications pharmaceutiques historiques
Historiquement, le this compound était utilisé sous forme d'administration orale en pharmacie. Bien que son utilisation ait été déplacée principalement vers des applications externes, la perspective historique fournit des informations sur l'évolution des traitements médicaux et le rôle des composés d'argent .
Traitements médicaux potentiels
La recherche actuelle explore l'utilisation du this compound dans des traitements médicaux potentiels. Avec les progrès de la nanotechnologie, il est envisagé pour le développement de divers nanomatériaux à base d'argent qui pourraient avoir des applications thérapeutiques .
Mécanisme D'action
Target of Action
Silver sulfate, like other silver compounds, primarily targets bacterial cells . Silver ions bind to a broad range of targets, including nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins . This binding causes protein denaturation and enzyme inhibition .
Mode of Action
Silver sulfate’s mode of action is primarily through the disruption of bacterial cell walls and membranes . The silver ions in the compound interact with the bacterial cell wall and membrane, causing structural changes that lead to cell death .
Biochemical Pathways
It’s known that silver ions can cause protein denaturation and enzyme inhibition, which can disrupt various biochemical processes within the bacterial cell
Result of Action
The primary result of silver sulfate’s action is the death of bacterial cells . By disrupting the cell wall and membrane and inhibiting essential enzymes, silver sulfate causes structural and functional damage to the bacterial cell, leading to cell death .
Action Environment
The action of silver sulfate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the solubility and stability of silver sulfate . Additionally, the physical properties of nanoparticles, environmental conditions, and plant species can regulate the uptake process of silver nanoparticles in plants
Safety and Hazards
Silver sulfate can cause skin and eye irritation . If ingested or inhaled, it can cause health issues including argyria – a condition characterized by a blue-gray discoloration of the skin . Therefore, appropriate safety measures, such as wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Silver sulfate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. Silver ions (Ag⁺) released from silver sulfate can bind to thiol groups in proteins, leading to the inactivation of essential enzymes. This interaction disrupts the normal function of enzymes involved in cellular respiration and other metabolic processes . Additionally, silver ions can interact with DNA, leading to the inhibition of DNA replication and transcription .
Cellular Effects
Silver sulfate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Silver ions released from silver sulfate can increase membrane permeability, leading to the leakage of cellular contents and disruption of ion gradients . This can result in cell de-energization and apoptosis. Furthermore, silver ions can induce the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of action of silver sulfate involves several pathways. Silver ions released from silver sulfate can bind to and inhibit the activity of enzymes by interacting with thiol groups and other functional groups in proteins . This inhibition can disrupt metabolic pathways and cellular processes. Additionally, silver ions can interact with DNA, leading to the inhibition of replication and transcription . The generation of ROS by silver ions further contributes to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver sulfate can change over time. Silver sulfate is relatively stable, but its antimicrobial activity can decrease due to the formation of silver chloride (AgCl) in the presence of chloride ions . Long-term exposure to silver sulfate can lead to the development of silver resistance in microorganisms, reducing its effectiveness as an antimicrobial agent . Additionally, prolonged exposure to silver ions can cause chronic toxicity in cells, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of silver sulfate vary with different dosages in animal models. At low doses, silver sulfate can exhibit antimicrobial properties without causing significant toxicity . At high doses, silver sulfate can cause toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells . Threshold effects have been observed, where low doses are beneficial, but higher doses lead to adverse effects .
Metabolic Pathways
Silver sulfate is involved in various metabolic pathways, primarily through the release of silver ions. These ions can interact with enzymes and cofactors involved in cellular respiration and other metabolic processes . Silver ions can inhibit key enzymes in the electron transport chain, leading to a decrease in ATP production and disruption of cellular energy metabolism . Additionally, silver ions can affect the levels of metabolites and alter metabolic flux .
Transport and Distribution
Silver sulfate is transported and distributed within cells and tissues through various mechanisms. Silver ions can enter cells through ion channels and transporters . Once inside the cell, silver ions can bind to proteins and other biomolecules, affecting their localization and function . Silver ions can also accumulate in specific cellular compartments, such as lysosomes and mitochondria, where they can exert their toxic effects .
Subcellular Localization
The subcellular localization of silver sulfate and its effects on activity and function are crucial for understanding its mechanism of action. Silver ions can localize to various cellular compartments, including the cytoplasm, nucleus, mitochondria, and lysosomes . In the cytoplasm, silver ions can interact with enzymes and other proteins, disrupting their function . In the nucleus, silver ions can bind to DNA, inhibiting replication and transcription . In mitochondria, silver ions can disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation .
Propriétés
IUPAC Name |
disilver;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVIBVEFVRZPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2SO4, Ag2O4S | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | silver sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172884 | |
| Record name | Silver sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Colorless lustrous solid; Turns gray on light exposure; [Hawley] White to gray odorless solid; [CAMEO] Fine white crystals; [MSDSonline] Fairly soluble in water; [Ullmann] | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
5.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
10294-26-5, 19287-89-9 | |
| Record name | SILVER SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019287899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, silver(1+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver(1+) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphuric acid, silver salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QG6HV4ZPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





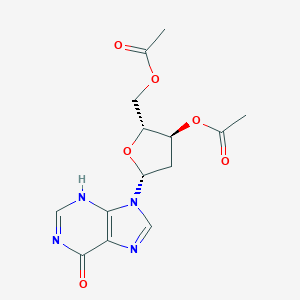
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

